molecular formula C7H6ClN3S B2959576 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine CAS No. 2102411-15-2

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine

Cat. No. B2959576
M. Wt: 199.66
InChI Key: FWWFDHSNTIWYKG-UHFFFAOYSA-N
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Description

“4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine” is a chemical compound with the molecular formula C7H6ClN3S . It has a molecular weight of 199.66 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine” is 1S/C7H6ClN3S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3,(H2,9,10,11) . This code provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine often involves its synthesis and utilization as a key intermediate in the production of heterocyclic compounds. A notable study described a new synthetic strategy for heterocyclic ring systems, including 4-chlorothieno[3,2-d]pyrimidine, showcasing its role in facilitating the synthesis of complex molecular structures through relatively safer and simpler methods compared to traditional ones Cai Dejiao, 2011.

Pharmacological Properties

Another aspect of research on this compound focuses on its pharmacological properties. Studies have investigated its role as an intermediate in the synthesis of pharmaceuticals with potential antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties G. Mattioda, P. Obelianne, H. Gauthier, G. Loiseau, R. Millischer, A. Donadieu, M. Mestre, 1975.

Antitumor and Radioprotective Activities

The derivatives of 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine have shown promising radioprotective and antitumor activities, making it a compound of interest in the development of new therapeutic agents. A study synthesized various derivatives and evaluated their efficacy, revealing some compounds' potential in cancer treatment and radiation protection S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009.

Non-Covalent Interactions and Structural Analyses

Investigations have also explored the non-covalent interactions of derivatives of 4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine, aiding in the understanding of its structural characteristics and the development of new compounds with enhanced properties. These studies provide insights into the molecular interactions and structural dynamics of such compounds Yu Zhang, Jie Huang, L. Qiao, Xing Zhang, Wei-Wei Cao, Zimei Ding, Xiaojing Hang, Bao-Feng Qin, Ji-rong Song, 2018.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

properties

IUPAC Name

4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWFDHSNTIWYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine

CAS RN

2102411-15-2
Record name 4-chloro-7-methylthieno[3,2-d]pyrimidin-2-amine
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